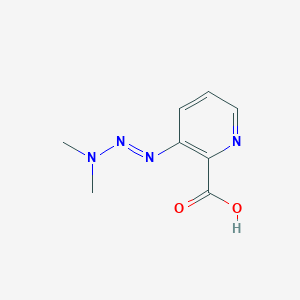

3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cette modification améliore la solubilité de la tyrosine, la rendant plus adaptée à la nutrition parentérale et aux compléments alimentaires . La tyrosine elle-même est un acide aminé non essentiel avec un groupe latéral polaire, jouant un rôle crucial dans la synthèse des protéines et la production de neurotransmetteurs .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la N-acétyltyrosine implique généralement l'acétylation de la L-tyrosine. Une méthode courante consiste à dissoudre la L-tyrosine dans un milieu aqueux et à effectuer une acétylation en utilisant l'anhydride acétique comme agent d'acylation. La réaction est effectuée à des températures comprises entre 50 et 80°C pendant 45 à 75 minutes . Le produit brut est ensuite purifié par cristallisation et séchage .

Méthodes de Production Industrielle : Dans les milieux industriels, la préparation de la N-acétyltyrosine peut impliquer l'utilisation d'hydroxyde de sodium comme catalyseur pour améliorer le taux de conversion de la L-tyrosine. Le produit brut est ensuite purifié à l'aide d'acétone, ce qui donne un produit de haute pureté adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : La N-acétyltyrosine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle sur le cycle phényle peut être oxydé pour former des quinones.

Réduction : Le groupe carbonyle dans la partie acétyle peut être réduit pour former des alcools.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes acyles dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Chlorures d'acyle ou anhydrides en présence d'une base.

Principaux Produits :

Oxydation : Quinones et composés apparentés.

Réduction : Dérivés d'alcool.

Substitution : Divers dérivés de la tyrosine acylés.

4. Applications de la Recherche Scientifique

La N-acétyltyrosine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques complexes.

Biologie : Étudiée pour son rôle dans la synthèse des protéines et l'activité enzymatique.

Industrie : Employée dans la production de protéines recombinantes thérapeutiques et d'anticorps monoclonaux.

Des études récentes ont également exploré son potentiel en tant qu'inhibiteur de la protéase 3-chymotrypsine-like et de la protéine non structurale 16 du SRAS-CoV-2, indiquant sa possible application dans le traitement de la COVID-19 .

5. Mécanisme d'Action

La N-acétyltyrosine agit comme un précurseur hautement soluble de la tyrosine. Une fois administrée, elle est désacétylée pour former de la tyrosine, qui participe ensuite à diverses voies métaboliques. La tyrosine est cruciale pour la synthèse de neurotransmetteurs tels que la dopamine, la noradrénaline et l'adrénaline, qui jouent des rôles vitaux dans la régulation de l'humeur, la réponse au stress et les fonctions cognitives .

Composés Similaires :

L-Tyrosine : Le composé parent de la N-acétyltyrosine, utilisé dans la synthèse des protéines et la production de neurotransmetteurs.

Acétylcystéine : Un autre acide aminé acétylé utilisé comme agent mucolytique et antioxydant.

N-Acétylserotonine : Un dérivé acétylé de la sérotonine ayant des effets neuroprotecteurs potentiels.

Unicité : La N-acétyltyrosine est unique en raison de sa solubilité accrue par rapport à la L-tyrosine, ce qui la rend plus adaptée à la nutrition parentérale et aux compléments alimentaires. Sa capacité à servir de précurseur à la tyrosine tout en conservant une solubilité élevée la distingue des autres composés similaires .

Applications De Recherche Scientifique

N-acetyltyrosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme activity.

Industry: Employed in the production of therapeutic recombinant proteins and monoclonal antibodies.

Recent studies have also explored its potential as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease and nonstructural protein 16, indicating its possible application in COVID-19 treatment .

Mécanisme D'action

N-acetyltyrosine acts as a high-solubility precursor to tyrosine. Once administered, it is deacetylated to form tyrosine, which then participates in various metabolic pathways. Tyrosine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which play vital roles in mood regulation, stress response, and cognitive function .

Comparaison Avec Des Composés Similaires

L-Tyrosine: The parent compound of N-acetyltyrosine, used in protein synthesis and neurotransmitter production.

Acetylcysteine: Another acetylated amino acid used as a mucolytic agent and antioxidant.

N-Acetylserotonin: An acetylated derivative of serotonin with potential neuroprotective effects.

Uniqueness: N-acetyltyrosine is unique due to its enhanced solubility compared to L-tyrosine, making it more suitable for parenteral nutrition and dietary supplements. Its ability to serve as a precursor to tyrosine while maintaining high solubility sets it apart from other similar compounds .

Propriétés

Numéro CAS |

116708-30-6 |

|---|---|

Formule moléculaire |

C8H10N4O2 |

Poids moléculaire |

194.19 g/mol |

Nom IUPAC |

3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |

Clé InChI |

ABJSYTQJFSOBIO-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=C(N=CC=C1)C(=O)O |

SMILES canonique |

CN(C)N=NC1=C(N=CC=C1)C(=O)O |

Synonymes |

2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.